molecular formula C16H15N3O2S B2550026 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-47-5

3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2550026
CAS No.: 946222-47-5
M. Wt: 313.38
InChI Key: RMROESGESAAZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic small molecule featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted benzamide moiety. The thiazolo[3,2-a]pyrimidine scaffold is notable in medicinal chemistry for its bioisosteric properties and structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The benzamide group at the 6-position of the thiazolo-pyrimidine core introduces hydrophobic and steric effects, modulated by the 3,4-dimethyl substituents on the aromatic ring.

Properties

IUPAC Name

3,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-12(8-10(9)2)14(20)18-13-11(3)17-16-19(15(13)21)6-7-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMROESGESAAZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thiazolopyrimidine core, followed by further functionalization to introduce the benzamide moiety. Specific reagents and catalysts, such as methanesulfonic acid and methanol, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of robust catalysts and environmentally friendly solvents is also emphasized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Methanesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines, including 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, exhibit promising antimicrobial effects.

Key Findings:

  • Efficacy Against Bacteria: Studies have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum Inhibitory Concentrations (MICs) for these strains ranged from 4 to 16 µg/mL, indicating potent antimicrobial properties .

Data Summary Table:

Biological ActivityTested StrainEffectReference
AntimicrobialE. coliMIC: 4–16 µg/mL
AntimicrobialS. aureusMIC: 4–16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies.

Key Findings:

  • Induction of Apoptosis: In assays involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 12 µM, suggesting effective inhibition of cell growth through apoptosis mechanisms. The compound appears to inhibit key enzymes involved in cell proliferation .

Data Summary Table:

Biological ActivityCell LineEffectReference
AnticancerMCF-7IC50: 12 µM

Enzyme Inhibition

Molecular docking studies have highlighted the compound's interaction with various enzymes linked to disease pathways.

Key Findings:

  • Binding Affinity: The compound showed strong binding affinity to phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. This interaction suggests potential anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of thiazolo-pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results indicated that structural modifications significantly enhanced antimicrobial activity, suggesting that further optimization could yield more potent agents.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of thiazolo-pyrimidine derivatives across various cancer cell lines. The findings revealed that these compounds could inhibit cell growth and induce apoptosis through caspase pathway activation, underscoring their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Benzamide) Thiazolo[3,2-a]Pyrimidine Substituents Molecular Formula Molecular Weight Key Features Source
Target Compound 3,4-dimethyl 7-methyl, 5-oxo C₁₇H₁₇N₃O₂S 327.4 Compact hydrophobic profile; potential steric hindrance from methyl groups -
BK11653 (3,4-diethoxy analog) 3,4-diethoxy 7-methyl, 5-oxo C₁₈H₁₉N₃O₄S 373.42 Increased lipophilicity and electron-donating capacity from ethoxy groups
28a (2,3-difluoro analog) 2,3-difluoro 7-methyl, 5-oxo, 3-CH₂ linkage C₁₆H₁₂F₂N₄O₂S 370.36 Electronegative fluorine atoms; methylene spacer alters binding geometry
Ethyl carboxylate derivative Ethyl 4-carboxybenzylidene 7-methyl, 5-oxo, 3-oxo C₂₄H₂₁N₃O₅S 463.5 Extended conjugation; carboxylate enhances solubility
Antioxidant thiazolopyrimidines Carbohydrazide/oxadiazole 6-amino, 2-thiouracil derivatives Varies Varies Polar moieties enhance radical scavenging activity

Key Structural and Functional Insights

Substituent Effects on Lipophilicity :

  • The target compound’s 3,4-dimethyl benzamide group confers moderate hydrophobicity (clogP ~2.1 estimated), whereas BK11653’s diethoxy substituents increase lipophilicity (clogP ~3.5) . Fluorinated analogs like 28a balance hydrophobicity with polarity due to fluorine’s electronegativity .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via HATU/DIEA-mediated amide coupling, a robust method for generating diverse benzamide derivatives .

Biological Implications :

  • Thiazolopyrimidine derivatives with electron-withdrawing groups (e.g., fluorine in 28a) show enhanced binding to enzymes involved in fibrosis . Conversely, ethoxy groups (BK11653) may improve membrane permeability but reduce target specificity . Antioxidant activity in related compounds correlates with polar moieties like oxadiazole .

Crystallographic Behavior :

  • Ethyl carboxylate derivatives exhibit planar conformations stabilized by intramolecular hydrogen bonds, as seen in single-crystal X-ray studies . Such data are critical for rational drug design but are unavailable for the target compound.

Research Findings and Trends

  • Anti-Fibrotic Potential: Fluorinated analogs (e.g., 28a) demonstrate efficacy in anti-liver fibrosis models, likely due to enhanced hydrogen bonding with collagenases .
  • Antioxidant Activity : Thiazolopyrimidines with carbohydrazide moieties exhibit IC₅₀ values of 12–18 µM in lipid peroxidation assays, outperforming ascorbic acid (IC₅₀ ~25 µM) .
  • Structure-Activity Relationship (SAR) : Direct N-linkage to the thiazolo-pyrimidine core (as in the target compound) improves metabolic stability compared to methylene-spaced analogs .

Biological Activity

3,4-Dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS Number: 946222-47-5) is a synthetic compound belonging to the thiazolopyrimidine family. Its unique structural features, including a thiazolo-pyrimidine core and a benzamide moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is C16H15N3O2S, with a molecular weight of 313.4 g/mol. The compound features a thiazole ring fused with a pyrimidine structure, characterized by nitrogen and sulfur heteroatoms that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
CAS Number946222-47-5

Antimicrobial Activity

Research indicates that compounds with thiazolopyrimidine structures exhibit significant antimicrobial properties. Preliminary studies have shown that 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide may inhibit various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies demonstrate that it exhibits cytotoxic effects through apoptosis induction in cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents in the benzamide moiety enhances its antiproliferative effects.

Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide displays IC50 values comparable to established anticancer agents such as doxorubicin. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, demonstrating significant growth inhibition.

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A431< 1010
Jurkat< 1512

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For instance, it may act as a corrector for mutant cystic fibrosis transmembrane conductance regulator proteins (CFTR), potentially improving chloride channel function in cystic fibrosis patients. This property positions it as a candidate for further development in treating enzyme dysfunction-related diseases.

The biological activity of 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antibacterial Action : Disruption of bacterial metabolism and cell wall synthesis.
  • Enzyme Modulation : Interaction with specific enzymes to correct functional deficiencies.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing thiazolo[3,2-a]pyrimidine derivatives like 3,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?

  • Methodological Answer : A common approach involves coupling substituted benzamides with thiazolo[3,2-a]pyrimidine precursors. For example, ethyl esters of thiazolo[3,2-a]pyrimidine-6-carboxylate (e.g., ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) can serve as intermediates. These esters undergo aminolysis with benzamide derivatives in ethanol under reflux, yielding target compounds. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature, and stoichiometry to minimize side products .

Q. How is X-ray crystallography employed to confirm the molecular structure of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving spatial configurations. For instance, crystal structures of related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal key parameters: triclinic or monoclinic crystal systems, unit cell dimensions (e.g., a = 10.2 Å, b = 12.5 Å), and hydrogen-bonding networks. R factors (e.g., 0.058) and data-to-parameter ratios (>15:1) ensure structural reliability .

Advanced Research Questions

Q. How do substituents on the benzamide or thiazolo[3,2-a]pyrimidine core influence spectroscopic data interpretation (e.g., NMR, IR)?

  • Methodological Answer : Substituents like methyl groups or electron-withdrawing moieties alter chemical shifts and coupling patterns. For example:

  • NMR : The 7-methyl group on the thiazolo[3,2-a]pyrimidine ring typically appears as a singlet at δ 2.4–2.6 ppm. Aromatic protons in the benzamide moiety show splitting patterns dependent on substitution (e.g., 3,4-dimethyl groups cause distinct meta/para coupling).
  • IR : The 5-oxo group exhibits a strong carbonyl stretch at ~1680–1700 cm⁻¹. Contradictions in peak assignments (e.g., overlapping carbonyl signals) can be resolved via 2D NMR (HSQC, HMBC) .

Q. What strategies resolve contradictions in reactivity data between thiazolo[3,2-a]pyrimidine and structurally related heterocycles (e.g., thiadiazolo[3,2-a]pyrimidines)?

  • Methodological Answer : Divergent reactivity often stems from electronic differences in the fused heterocycle. For instance:

  • Thiazolo[3,2-a]pyrimidines (with a sulfur atom) exhibit higher electrophilicity at the 6-position compared to thiadiazolo[3,2-a]pyrimidines (with an additional nitrogen). Computational modeling (DFT) can predict charge distribution and nucleophilic attack sites.
  • Experimental validation via competitive reactions (e.g., amidation vs. ester hydrolysis) under controlled conditions clarifies reactivity trends .

Q. How can substituent effects on crystallinity and solubility be systematically analyzed for derivatives of this compound?

  • Methodological Answer : Substituents like methoxy or halogen groups impact packing efficiency and solubility. For example:

  • Hydrophobic groups (e.g., 2,4,6-trimethoxybenzylidene) reduce aqueous solubility but enhance crystallinity due to π-π stacking.
  • Polar groups (e.g., carboxylates) improve solubility but may require co-crystallization agents. Screening crystallization solvents (e.g., DMF/water vs. ethanol/ether) and analyzing lattice parameters (e.g., density = 1.45–1.55 g/cm³) optimizes crystal growth .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) can predict interactions with targets like bacterial enzymes (e.g., acps-pptase) . QSAR models trained on analogs with trifluoromethyl or chloro substituents (e.g., PubChem CID 30708-68-0) help prioritize derivatives for synthesis .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For example, methyl-substituted derivatives show stability up to 200°C, while oxo groups may lower this threshold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.